N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:
- Benzo[d][1,3]dioxol-5-ylmethyl group: A methylenedioxy aromatic system known for enhancing lipophilicity and metabolic resistance in drug design due to its electron-rich structure .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c27-20(21(28)25-13-16-1-2-18-19(11-16)31-14-30-18)24-12-15-5-9-26(10-6-15)22(29)17-3-7-23-8-4-17/h1-4,7-8,11,15H,5-6,9-10,12-14H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXABNGXUHOYMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through the reaction of piperonal with appropriate reagents under controlled conditions . The piperidine derivative is synthesized separately, often involving the use of isonicotinoyl chloride and piperidine . The final step involves the coupling of these intermediates through an oxalamide linkage, which can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.
Reduction: The oxalamide linkage can be reduced to amines under appropriate reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield carboxylic acids, while reduction of the oxalamide linkage can produce primary amines .
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antiviral Research
BNM-III-170 ()
- Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide.
- Key Features: Chloro-fluorophenyl group enhances electrophilic reactivity. Guanidinomethyl and methylamino groups improve solubility and target binding.
- Activity : Demonstrated efficacy as an HIV entry inhibitor, likely due to its interaction with the CD4-binding site .
Compound 13 ()
- Structure : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.
- Key Features :
- Thiazole ring contributes to aromatic interactions.
- Hydroxyethyl group enhances hydrophilicity.
- Activity : Antiviral properties with moderate yield (36%) and high HPLC purity (90%) .
Comparison with Target Compound
The target compound lacks the thiazole and chlorophenyl moieties but incorporates a benzo[d][1,3]dioxol group, which may improve metabolic stability compared to Compound 13’s hydroxyethyl group. Its isonicotinoylpiperidine substituent could offer superior binding affinity over BNM-III-170’s indenyl scaffold.
Oxalamides in Metabolism Studies ()
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768)
- Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting esterase-driven degradation .
- Application : Evaluated as a flavouring agent, highlighting the versatility of oxalamides beyond therapeutics.
Comparison with Target Compound
Benzo[d][1,3]dioxol-Containing Analogues ()
Compound 25b
- Structure: N1-(2-aminoethyl)-N2-(2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine.
- Key Features :
- Polyamine chain increases water solubility.
- Benzo[d][1,3]dioxol group for target engagement.
Comparison with Target Compound
While both share the benzo[d][1,3]dioxol moiety, the target compound’s oxalamide core and isonicotinoylpiperidine group may confer specificity for viral or enzymatic targets over DNA interactions.
Data Tables
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is a complex organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article provides an in-depth examination of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C22H24N4O5
- Molecular Weight: 424.4 g/mol
- CAS Number: 1396808-08-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate a benzo[d][1,3]dioxole moiety with an oxalamide structure. The synthetic pathway may include the following steps:
- Formation of the benzo[d][1,3]dioxole core.
- Introduction of the isonicotinoyl piperidine group.
- Coupling reactions to form the oxalamide linkage.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in cancer progression and other pathological conditions.
Target Engagement
Research indicates that compounds with similar structural motifs can inhibit various signaling pathways, including:
- VEGF Signaling Pathway: Potential inhibition of VEGFR1 may suppress angiogenesis, thereby inhibiting tumor growth and metastasis.
Biochemical Pathways
The compound may affect multiple biochemical pathways by:
- Binding to target proteins and inhibiting their function.
Antiproliferative Effects
Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes its activity compared to other compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| N1-(benzo[d][1,3]dioxol... | CCRF-CEM | 10.5 | |
| N1-(benzo[d][1,3]dioxol... | LNCaP | 12.0 | |
| N1-(benzo[d][1,3]dioxol... | MIA PaCa-2 | 9.8 |
The data indicates that this compound has varying degrees of effectiveness across different cancer cell lines.
Case Studies
Study 1: Antitumor Activity
In a preclinical study, this compound was evaluated for its antitumor effects in mouse models. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent against specific cancers .
Study 2: Mechanistic Insights
Further mechanistic studies indicated that the compound could enhance antitumor immunity by modulating immune checkpoints such as PD-L1 . This suggests a dual role in both direct antiproliferative effects and immunomodulation.
Q & A
Basic Question: What are the optimal conditions for synthesizing N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide to maximize yield and purity?
Answer:
Synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Amide bond formation between benzo[d][1,3]dioxol-5-ylmethylamine and oxalic acid derivatives, followed by conjugation with isonicotinoylpiperidine intermediates.
- Key Parameters :
- Temperature : Reactions often require reflux conditions (e.g., 80–100°C in dichloromethane or DMF) to activate coupling agents like EDCI/HOBt .
- pH Control : Neutral to slightly basic conditions (pH 7–8) minimize side reactions during amine-acid coupling .
- Catalysts : Palladium-based catalysts may enhance selectivity in heterocyclic modifications .
- Purification : Chromatography (e.g., silica gel) or recrystallization improves purity (>95% by HPLC), with yields averaging 60–75% .
Basic Question: How is the molecular structure of this compound validated, and what techniques are most reliable?
Answer:
Structural confirmation relies on:
- Spectroscopy :
- NMR : - and -NMR identify proton environments (e.g., benzodioxole methylene at δ 4.8–5.2 ppm) and carbonyl groups (δ 165–170 ppm) .
- IR : Stretching vibrations for C=O (1680–1720 cm) and N–H (3300 cm) confirm oxalamide linkages .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and packing arrangements, critical for understanding pharmacophore geometry .
Advanced Question: How can researchers resolve contradictions in reported biological activity data across different experimental models?
Answer:
Discrepancies (e.g., IC variations in cancer cell lines) may arise from:
- Model-Specific Factors : Differences in cell membrane permeability (e.g., CCRF-CEM vs. MIA PaCa-2) or metabolic enzyme expression .
- Methodological Adjustments :
- Dose-Response Refinement : Use narrower concentration ranges (e.g., 0.1–10 µM) and standardized viability assays (MTT vs. ATP-based) .
- Binding Assays : Surface plasmon resonance (SPR) quantifies target affinity (e.g., KD values) independent of cellular context .
- Metabolomic Profiling : LC-MS identifies metabolites that may enhance or inhibit activity in specific models .
Advanced Question: What strategies are recommended for identifying the primary biological targets of this compound?
Answer:
Target identification involves:
- Computational Screening :
- Molecular Docking : Prioritize targets like tubulin or kinase enzymes using AutoDock Vina, focusing on hydrophobic pockets accommodating the benzodioxole and piperidine groups .
- Experimental Validation :
- Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads isolate bound proteins for MS identification .
- CRISPR-Cas9 Knockouts : Gene-edited cell lines (e.g., lacking β-tubulin isoforms) clarify mechanism-specific cytotoxicity .
Advanced Question: How can computational modeling improve the design of derivatives with enhanced activity?
Answer:
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the isonicotinoyl moiety) with bioactivity using regression models .
- Pharmacophore Mapping : Highlight critical features (e.g., hydrogen bond acceptors in the oxalamide bridge) for maintaining target engagement .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic improvements (e.g., logP reduction via polar group additions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
